1-(Piperidin-4-yl)-1h-pyrazol-4-amine

Catalog No.
S2764044
CAS No.
1429297-48-2
M.F
C8H14N4
M. Wt
166.228
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Piperidin-4-yl)-1h-pyrazol-4-amine

CAS Number

1429297-48-2

Product Name

1-(Piperidin-4-yl)-1h-pyrazol-4-amine

IUPAC Name

1-piperidin-4-ylpyrazol-4-amine

Molecular Formula

C8H14N4

Molecular Weight

166.228

InChI

InChI=1S/C8H14N4/c9-7-5-11-12(6-7)8-1-3-10-4-2-8/h5-6,8,10H,1-4,9H2

InChI Key

JPOSFUVFOJECKE-UHFFFAOYSA-N

SMILES

C1CNCCC1N2C=C(C=N2)N

Solubility

not available

NLRP3 Inflammasome Inhibitors

Synthesis and Pharmacological Applications

Anticancer Agents

Antiviral Agents

Antimalarial Agents

Antimicrobial Agents

1-(Piperidin-4-yl)-1H-pyrazol-4-amine is a chemical compound that features a piperidine ring bonded to a pyrazole moiety. This compound is recognized for its unique structural characteristics, particularly the combination of nitrogen-containing heterocycles, which contributes to its distinctive chemical properties and potential biological activities. The molecular formula for this compound is C10_{10}H14_{14}N4_{4}, indicating it contains ten carbon atoms, fourteen hydrogen atoms, and four nitrogen atoms.

, including:

  • Nucleophilic substitutions: The nitrogen atoms in the piperidine and pyrazole can act as nucleophiles, allowing this compound to engage in substitutions with electrophiles.
  • Condensation reactions: The amine group can react with carbonyl compounds to form imines or amides.
  • Cyclization reactions: Under certain conditions, this compound can undergo cyclization to form more complex structures.

The specific products formed during these reactions depend on the reagents and conditions used, making it a versatile compound in synthetic organic chemistry.

Research indicates that 1-(Piperidin-4-yl)-1H-pyrazol-4-amine exhibits potential pharmacological properties. Preliminary studies have suggested that it may interact with various biological targets, including:

  • Enzyme inhibition: This compound has shown promise in inhibiting certain enzymes, which could be beneficial in therapeutic applications.
  • Antimicrobial activity: Some studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Antitumor effects: There are indications that this compound may exhibit activity against cancer cells, warranting further research into its potential as an anticancer agent.

The synthesis of 1-(Piperidin-4-yl)-1H-pyrazol-4-amine typically involves multi-step synthetic routes. Common methods include:

  • Formation of the pyrazole ring: Starting from suitable precursors such as hydrazines and α,β-unsaturated carbonyl compounds.
  • Piperidine incorporation: The piperidine ring can be introduced through nucleophilic substitution or condensation reactions.
  • Purification: The final product is usually purified using techniques such as recrystallization or chromatography to obtain high purity.

These methods can be optimized for industrial production by employing efficient catalysts and solvents to enhance yield and reduce costs.

1-(Piperidin-4-yl)-1H-pyrazol-4-amine has several significant applications in various fields:

  • Medicinal Chemistry: Its unique structure makes it a valuable candidate for drug development targeting specific diseases.
  • Material Science: The compound may be used in the synthesis of novel materials due to its distinctive chemical properties.
  • Biochemical Research: It serves as a tool for studying biological pathways and enzyme interactions.

Interaction studies involving 1-(Piperidin-4-yl)-1H-pyrazol-4-amine focus on its binding affinity with various biological targets. These studies aim to elucidate the mechanism of action of the compound and its potential therapeutic effects. For instance:

  • Investigations into its interactions with receptors or enzymes could provide insights into its pharmacodynamics and pharmacokinetics.
  • Studies on its metabolic pathways help understand how this compound is processed within biological systems.

Several compounds share structural similarities with 1-(Piperidin-4-yl)-1H-pyrazol-4-amine. Notable examples include:

Compound NameStructural FeaturesNotable Activities
N,N-Dimethyl-1-(piperidin-4-yl)-1H-pyrazol-4-aminePiperidine and pyrazole ringsPotential antitumoral activity
1-Methylpiperidin-4-yloxycarbonylmethylpyrazolePiperidine and pyrazole ringsAntimicrobial properties
1-Ethylpiperidin-4-yloxycarbonylmethylpyrazolePiperidine and pyrazole ringsAntiviral activity

The uniqueness of 1-(Piperidin-4-yl)-1H-pyrazol-4-amines lies in its specific combination of a piperidine ring and a pyrazole ring. This structural configuration imparts distinct chemical reactivity and biological activity compared to other similar compounds, making it a valuable subject for ongoing research in medicinal chemistry and pharmacology.

XLogP3

-0.4

Dates

Modify: 2024-04-14

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